molecular formula C17H19BrN6O3 B11963703 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B11963703
M. Wt: 435.3 g/mol
InChI Key: IORRQSPXISDXRQ-DJKKODMXSA-N
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Description

5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a complex organic compound with the molecular formula C17H19BrN6O3 and a molecular weight of 435.283 g/mol . This compound is known for its unique structure, which combines a brominated benzaldehyde moiety with a purine derivative, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation of 5-Bromo-2-hydroxybenzaldehyde with a hydrazone derivative of the purine compound. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde (1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19BrN6O3

Molecular Weight

435.3 g/mol

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-propylpurine-2,6-dione

InChI

InChI=1S/C17H19BrN6O3/c1-4-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)21-19-9-10-8-11(18)5-6-12(10)25/h5-6,8-9,25H,4,7H2,1-3H3,(H,20,21)/b19-9+

InChI Key

IORRQSPXISDXRQ-DJKKODMXSA-N

Isomeric SMILES

CCCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C

Canonical SMILES

CCCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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